molecular formula C16H12F2N2O2S B2889496 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide CAS No. 868368-76-7

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B2889496
CAS No.: 868368-76-7
M. Wt: 334.34
InChI Key: PDRKNGUQULEIDX-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C16H12F2N2O2S and its molecular weight is 334.34. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agent Applications Research has shown that derivatives of 2,6-difluorobenzamides, which share a structural similarity with N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, have been extensively investigated as antibacterial drugs. These compounds exhibit the ability to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ, a critical player in bacterial cytokinesis. Specifically, a novel family of 1,4-tetrahydronaphthodioxane benzamides, which includes an ethoxy linker, has demonstrated sub-micromolar minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests a potential avenue for developing new antibacterial agents based on the structure of this compound (Straniero et al., 2023).

Chemical Synthesis and Properties The synthesis and chemical characterization of related compounds have provided insights into the reactivity and properties of this compound derivatives. For instance, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide involved reactions that could be pertinent to the synthesis of this compound, highlighting the importance of specific functional groups in directing chemical reactions and the potential for creating bidentate directing groups suitable for metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).

Development of Fluorescent Probes The utility of benzothiazole derivatives in the development of fluorescent probes for sensing biological entities such as pH and metal cations has been demonstrated. Compounds structurally related to this compound have been applied as fluorescent probes, exhibiting high sensitivity to pH changes and selectivity towards specific metal cations. This suggests that modifications to the benzothiazole core structure can significantly influence the photophysical properties of these molecules, making them useful tools in biochemical and medical research (Tanaka et al., 2001).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c1-2-22-11-5-3-9(4-6-11)15(21)20-16-19-14-12(18)7-10(17)8-13(14)23-16/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRKNGUQULEIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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